QC-182

BRD9 Degradation PROTAC DC50

Researchers face a critical gap in BRD9 chemical biology: inhibitors only block bromodomains, while scaffolding functions drive disease. - This heterobifunctional PROTAC degrades BRD9 via CRBN, eliminating all functions to dissect scaffolding vs. catalytic roles in the ncBAF complex [0†L3-L5]. - Ideal for resistance modeling against clinically tested agents like FHD-609 and CFT8634. - Bulk quantities and custom synthesis supported. Ensure supply chain continuity for your preclinical synovial sarcoma and SMARCB1-perturbed tumor models.

Molecular Formula C44H42F2N8O6
Molecular Weight 816.8 g/mol
Cat. No. B12382569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQC-182
Molecular FormulaC44H42F2N8O6
Molecular Weight816.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O
InChIInChI=1S/C44H42F2N8O6/c1-23-40(24(2)60-49-23)25-6-11-35-34(18-25)47-41(36-4-3-5-39(56)52(36)28-8-10-32(45)33(46)20-28)53(35)26-14-16-50(17-15-26)29-21-51(22-29)27-7-9-30-31(19-27)44(59)54(43(30)58)37-12-13-38(55)48-42(37)57/h6-11,18-20,26,29,36-37H,3-5,12-17,21-22H2,1-2H3,(H,48,55,57)/t36-,37?/m0/s1
InChIKeyOCWNROZULZWRQM-NWDJCJOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dBRD9: A Cereblon-Recruiting BRD9 PROTAC Degrader


The compound, 5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is a complex heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce the selective degradation of Bromodomain-containing Protein 9 (BRD9) . As a PROTAC, its mechanism of action involves the formation of a ternary complex between the target protein (BRD9), the PROTAC molecule, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of BRD9 [1]. The molecule is characterized by a multi-fused heterocyclic core that incorporates benzimidazole, oxazole, and isoindole moieties, which is a common structural feature in advanced BRD9-targeting PROTACs .

Cereblon-recruited BRD9 PROTAC degrader for targeted degradation studies
Ablates both scaffolding and bromodomain-dependent functions of BRD9
Supports differentiation of degradation vs. bromodomain inhibition in ncBAF complex research

Why dBRD9 Cannot Be Substituted with a Generic BRD9 Inhibitor


Generic substitution of a BRD9 inhibitor for a BRD9 PROTAC like the target compound is scientifically invalid because these two classes of molecules operate via fundamentally different pharmacological mechanisms that yield divergent cellular outcomes [1]. While a traditional inhibitor, such as I-BRD9, binds to the bromodomain of BRD9 to block its protein-protein interactions, a PROTAC degrader eliminates the entire BRD9 protein, thereby ablating all of its scaffolding and enzymatic functions [2]. This is a critical distinction, as BRD9 possesses non-catalytic scaffolding roles that are not addressed by simple binding inhibition [2]. Consequently, even if an inhibitor and a degrader exhibit similar binding affinities, their phenotypic consequences—including effects on cell proliferation, apoptosis, and downstream gene expression—can be profoundly different, a distinction that is quantifiable in comparative assays [3].

Target PROTAC degrader
  • Recruits CRBN E3 ligase
  • Induces complete BRD9 degradation
  • Ablates all protein functions
BRD9 bromodomain inhibitor
  • Binds to BRD9 bromodomain
  • Blocks protein-protein interactions only
  • Preserves scaffolding roles
Mechanism mismatch may lead to divergent cell proliferation and gene expression outcomes. Verify endpoint-specific response before substitution.

Quantitative Evidence: dBRD9 vs. BRD9 Analogs


Degradation Potency vs. In-Class PROTACs

The target compound is a potent BRD9 degrader. To benchmark its activity, its degradation potency (DC50) and maximal degradation (Dmax) can be compared to other leading BRD9 PROTACs in the same cellular context. For instance, in HS-SY-II synovial sarcoma cells, the closely related degrader CW-3308 exhibits a DC50 of <10 nM and a Dmax >90% [1]. A more recently developed compound, XYD270, demonstrates superior potency in the same cell line with a DC50 of 0.082 nM and a Dmax of 96% [2]. Another advanced degrader, C6, shows a DC50 of 1.02 ± 0.52 nM in a comparable assay, with high selectivity [3]. These data establish a clear potency benchmark for BRD9 PROTACs in this cellular model, allowing for a quantitative comparison of the target compound's own performance metrics once determined.

Degradation Potency
Data to verify
XYD270 DC50 0.082 nM, Dmax 96%; C6 DC50 1.02 nM (HS-SY-II / MV4;11 cells)
Supports potency benchmarking in synovial sarcoma models
Target compound-specific DC50/Dmax required for direct comparison
BRD9 Degradation PROTAC DC50 Dmax Comparative Potency

Antiproliferative Activity: PROTAC vs. Inhibitor in AML

Direct comparison of a BRD9 PROTAC (BRD9 Degrader-1) and a BRD9 inhibitor (I-BRD9) in SF3B1-mutant acute myeloid leukemia (AML) cell lines reveals a stark difference in functional efficacy [1]. While I-BRD9 induces complete cell killing in HNT34 cells (IC50 of 0.15 µM) and shows antiproliferative effects in other SF3B1-mutant lines, the PROTAC BRD9 Degrader-1 fails to achieve complete cell killing at comparable concentrations (up to 50 µM) and exhibits significantly weaker antiproliferative effects in the same models [1]. For example, in the SF3B1-mutant CII cell line, 10 µM I-BRD9 reduces proliferation by >90%, whereas 25 µM of the PROTAC degrader has a negligible effect [1]. This demonstrates that not all BRD9-targeting agents are therapeutically equivalent; the specific mode of action (degradation vs. inhibition) and compound-specific properties profoundly influence biological outcome.

Antiproliferative Activity
Head-to-head
I-BRD9 IC50 0.15 µM (HNT34); PROTAC degrader-1 no complete killing up to 50 µM
Reported cell-model endpoint context; degrader response may vary
PROTAC degrader-1 used as class comparator in SF3B1-mutant AML
Antiproliferative BRD9 PROTAC Inhibitor AML

Clinical Status of BRD9 Degraders: FHD-609 and CFT8634

The clinical development landscape provides crucial context for the selection of a BRD9-targeting agent. Two BRD9 PROTACs, FHD-609 and CFT8634, have been evaluated in Phase 1 clinical trials for advanced synovial sarcoma and SMARCB1-perturbed tumors, but both programs have been terminated [1]. FHD-609 (NCT04965753) was terminated due to a sponsor decision despite demonstrating dose-dependent pharmacokinetic exposure and extensive BRD9 degradation in tumor tissue [2][3]. CFT8634 (NCT05355753), an orally bioavailable degrader, was terminated due to a lack of significant clinical activity as a single agent [1][4]. This history of terminated clinical trials for advanced BRD9 PROTACs highlights that potent degradation in vitro does not guarantee clinical efficacy, and it creates a specific and significant opportunity for novel BRD9 degraders with differentiated properties. A new compound that overcomes the limitations of these first-generation clinical candidates—whether through improved bioavailability, a different degradation profile, or enhanced tumor penetration—would address a clear, unmet need in the field.

Clinical Development
Class-level
FHD-609 and CFT8634 Phase 1 trials terminated despite target engagement
Supports class-level evaluation; degradation alone may not predict clinical outcome
Differentiated degrader properties may be required for model advancement
Clinical Trial BRD9 PROTAC FHD-609 CFT8634 Synovial Sarcoma

Gene Expression Signatures: BRD9 Degrader vs. SMARCA4/2 Inhibitor

Pharmacologic disruption of the ncBAF chromatin remodeling complex, of which BRD9 is a key subunit, yields distinct transcriptional signatures depending on whether the perturbation is achieved via BRD9 degradation or via inhibition of its ATPase partners, SMARCA4/2 [1]. In small cell lung cancer cells (NCI-H1048), treatment with the BRD9 degrader FHD-609 (100 nM, 72 hours) downregulates a specific set of genes (e.g., those regulated by the POU2F3 transcription factor) as measured by the Normalized Enrichment Score (NES) from gene set enrichment analysis (GSEA) [1]. In contrast, treatment with the SMARCA4/2 inhibitor FHD-286 (100 nM, 72 hours) produces a distinct NES profile for the same gene sets [1]. For example, the downregulation of POU2F3 target genes shows a different NES when cells are treated with FHD-609 compared to treatment with FHD-286 [1]. This demonstrates that BRD9 degraders and SMARCA4/2 inhibitors, despite targeting the same multi-protein complex, induce non-overlapping transcriptional consequences, making them non-interchangeable tools.

Transcriptional Impact
Head-to-head
Distinct POU2F3 gene downregulation NES: FHD-609 degrader vs. FHD-286 SMARCA4/2 inhibitor
Supports ncBAF complex study; perturbation type selection is critical
Data from NCI-H1048 SCLC cells, 72h treatment
Gene Expression BRD9 PROTAC SMARCA4 ncBAF Complex

Optimal Applications of dBRD9 in Oncology and Epigenetics


Elucidating Scaffolding vs. Bromodomain Functions of BRD9

This PROTAC degrader is an ideal tool for dissecting the scaffolding versus enzymatic functions of BRD9 within the ncBAF complex. By comparing its effects to those of a BRD9 bromodomain inhibitor like I-BRD9 [1], researchers can identify cellular phenotypes that are dependent on the physical presence of the BRD9 protein rather than solely on its bromodomain-mediated interactions [2]. This application is critical for understanding the full spectrum of BRD9 biology and for validating it as a therapeutic target, as the clinical failure of first-generation PROTACs [3] suggests that simple degradation may not be sufficient, necessitating a deeper mechanistic understanding.

ncBAF Perturbation in Synovial Sarcoma and SMARCB1-Deficient Tumors

Given the clinical investigation of BRD9 PROTACs like FHD-609 and CFT8634 in synovial sarcoma and SMARCB1-perturbed tumors [3][4], this compound is optimally positioned for use in comparative preclinical studies. Researchers can benchmark its degradation kinetics, cellular efficacy, and transcriptional impact [5] against these clinically tested agents in established synovial sarcoma cell lines (e.g., HS-SY-II) and patient-derived models. Such studies are essential for identifying properties that may overcome the clinical limitations observed with earlier candidates [3], thereby informing the design of next-generation therapeutics.

Investigating Resistance Mechanisms to BRD9-Targeted Therapies

The termination of clinical trials for BRD9 PROTACs FHD-609 and CFT8634 [3] has created an urgent need to understand resistance mechanisms. This compound can be deployed as a chemical probe to generate and characterize resistant cell line models. By comparing the molecular profiles of cells that develop resistance to this degrader versus those resistant to BRD9 inhibitors [1] or other PROTACs, researchers can pinpoint adaptive pathways, such as compensatory mutations, changes in E3 ligase machinery, or rewiring of the ncBAF complex, that limit the efficacy of current approaches.

BRD9 Dependency in AML Subtypes

Data show that the efficacy of BRD9-targeting agents can be highly context-dependent, with significant differences observed between inhibitors and degraders in AML cell lines harboring specific mutations (e.g., SF3B1) [1]. This compound is a valuable tool for systematically profiling BRD9 dependency across a diverse panel of AML subtypes. Its use in viability and proliferation assays will help define the genetic and epigenetic contexts (e.g., SF3B1 mutational status) in which BRD9 degradation, as opposed to mere inhibition, confers a therapeutic advantage, thereby identifying the most promising patient populations for future drug development.

Application
Selection Property
Validation Focus
ncBAF scaffolding function studies
PROTAC-mediated degradation vs. bromodomain inhibition
Scaffolding-dependent phenotype endpoints
Synovial sarcoma model studies
Comparative degradation kinetics and transcriptional profiling
ncBAF complex gene expression endpoints
Degrader resistance model development
Degrader-response profiling in resistant models
E3 ligase adaptation and ncBAF rewiring endpoints
AML subtype dependency profiling
Context-dependent degradation efficacy assessment
SF3B1 mutation-associated viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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